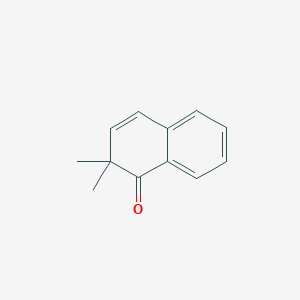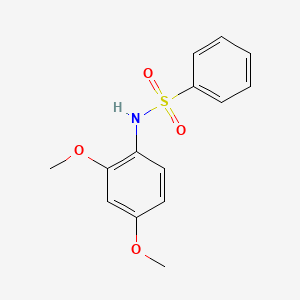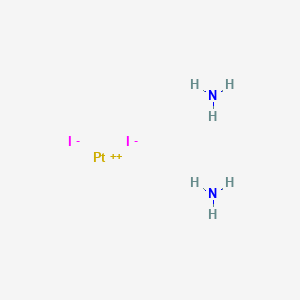
trans-Diamminediiodoplatinum(II)
Descripción general
Descripción
trans-Diamminediiodoplatinum(II): is a platinum-based coordination compound with the chemical formula [Pt(NH₃)₂I₂] . This compound is one of the many platinum complexes studied for their potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by its square planar geometry, where the platinum atom is coordinated to two ammine (NH₃) ligands and two iodide (I⁻) ligands in a trans configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Diamminediiodoplatinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with potassium iodide to form potassium tetraiodoplatinate(II). This intermediate is then treated with ammonia to yield trans-Diamminediiodoplatinum(II). The reaction conditions include:
- Dissolving potassium tetrachloroplatinate(II) in water and heating the solution.
- Adding potassium iodide to the solution, resulting in a color change from red-brown to dark brown.
- Cooling the mixture and filtering to remove impurities.
- Adding ammonia solution dropwise to the filtrate, leading to the precipitation of trans-Diamminediiodoplatinum(II) as fine yellow crystals .
Industrial Production Methods: While the laboratory synthesis of trans-Diamminediiodoplatinum(II) is well-documented, industrial production methods are less commonly reported. the principles of large-scale synthesis would likely involve similar steps with optimization for yield and purity, as well as considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: trans-Diamminediiodoplatinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The iodide ligands can be substituted by other ligands such as chloride or hydroxide under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other molecules, such as DNA or proteins, which is particularly relevant in medicinal chemistry.
Common Reagents and Conditions:
Substitution Reactions: Typically involve halide salts (e.g., sodium chloride) in aqueous solutions.
Oxidation and Reduction Reactions: Can involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coordination Reactions: Often occur in biological environments or in vitro studies with biomolecules.
Major Products Formed:
Substitution Reactions: Formation of trans-Diamminedichloroplatinum(II) or trans-Diamminedihydroxoplatinum(II).
Oxidation and Reduction Reactions: Formation of different oxidation states of platinum complexes.
Coordination Reactions: Formation of platinum-DNA or platinum-protein adducts.
Aplicaciones Científicas De Investigación
Chemistry: trans-Diamminediiodoplatinum(II) is used as a precursor for synthesizing other platinum complexes. Its reactivity and coordination properties make it a valuable compound for studying ligand exchange and coordination chemistry .
Biology and Medicine: Platinum-based compounds, including trans-Diamminediiodoplatinum(II), are studied for their potential anticancer properties. These compounds can interact with DNA, leading to the formation of DNA adducts that inhibit cell division and induce apoptosis in cancer cells .
Industry: In industrial applications, platinum complexes are used in catalysis and materials science. trans-Diamminediiodoplatinum(II) can serve as a catalyst or a precursor for the preparation of other catalytic materials .
Mecanismo De Acción
The mechanism of action of trans-Diamminediiodoplatinum(II) in biological systems involves its interaction with DNA. The compound can form covalent bonds with the nitrogen atoms of purine bases in DNA, leading to the formation of intrastrand and interstrand crosslinks. These crosslinks disrupt the DNA structure, inhibiting replication and transcription, ultimately leading to cell death. The molecular targets include DNA and various proteins involved in DNA repair and cell cycle regulation .
Comparación Con Compuestos Similares
cis-Diamminediiodoplatinum(II): The cis isomer of the compound, which has different biological activity and reactivity.
cis-Diamminedichloroplatinum(II) (Cisplatin): A well-known anticancer drug with a similar structure but different ligands.
trans-Diamminedichloroplatinum(II): Another platinum complex with chloride ligands instead of iodide.
Uniqueness: trans-Diamminediiodoplatinum(II) is unique due to its trans configuration and iodide ligands, which influence its reactivity and interaction with biological molecules. The trans configuration can lead to different biological effects compared to the cis isomer, making it an important compound for comparative studies in medicinal chemistry .
Propiedades
IUPAC Name |
azane;platinum(2+);diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCHTLQBARZRSO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.[I-].[I-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6I2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15978-94-6 | |
| Record name | Platinum, diamminediiodo-, (SP-4-1)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15978-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40936172 | |
| Record name | Platinum(2+) iodide--ammonia (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13841-96-8, 15978-93-5, 15978-94-6 | |
| Record name | Diamminediiodoplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13841-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Diamminediiodoplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15978-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diammine-diiodoplatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013841968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum, diamminediiodo-, (SP-4-2)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(II), diamminediiodo-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) iodide--ammonia (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B3419783.png)
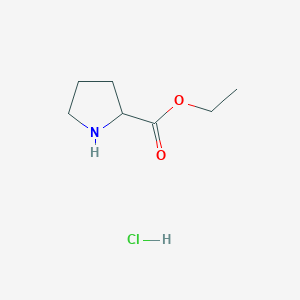
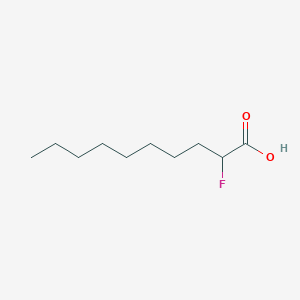
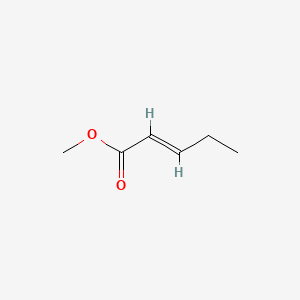
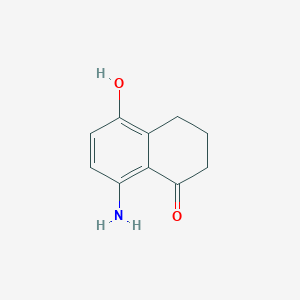
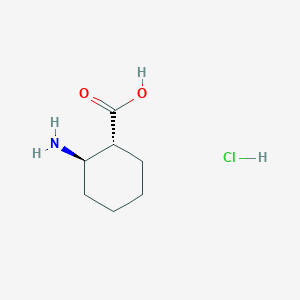

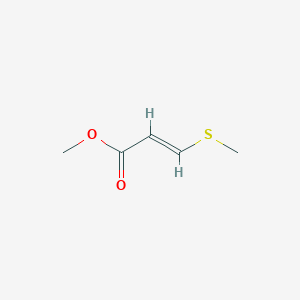
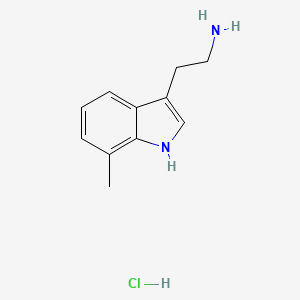
![2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid](/img/structure/B3419858.png)
